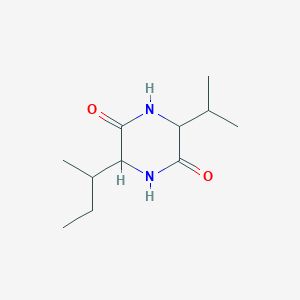

Cyclo(Ile-Val)

Description

Properties

IUPAC Name |

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-5-7(4)9-11(15)12-8(6(2)3)10(14)13-9/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQXUFYJMBDYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439982 | |

| Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104068-43-1 | |

| Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Cyclo(Ile-Val)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ile-Val), a cyclic dipeptide with the chemical formula C₁₁H₂₀N₂O₂, is a naturally occurring compound found in various microorganisms.[1] As a member of the diketopiperazine class of cyclic peptides, it has garnered significant interest within the scientific community due to its potential biological activities, including antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyclo(Ile-Val), detailed experimental protocols for their determination, and insights into its potential mechanisms of action.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Cyclo(Ile-Val) are summarized in the table below. It is important to note that while some data are experimentally derived, others are based on computational predictions and data from closely related compounds due to the limited availability of specific experimental values for Cyclo(Ile-Val).

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₂₀N₂O₂ | Mass Spectrometry |

| Molecular Weight | 212.29 g/mol | Mass Spectrometry |

| CAS Number | 104068-43-1 | Chemical Abstract Service |

| Appearance | White amorphous powder (for related compounds) | Visual Inspection |

| Melting Point | 115.41 °C (predicted) | [1] |

| Boiling Point | 325.85 °C (predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | General observation for similar compounds |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of Cyclo(Ile-Val). Below are generalized protocols for key experiments, which can be adapted for the specific analysis of this compound.

Synthesis of Cyclo(Ile-Val)

Protocol: Solution-Phase Synthesis

This method involves the coupling of protected L-isoleucine and L-valine followed by deprotection and cyclization.

-

Protection: Protect the amino groups of L-isoleucine and L-valine with a suitable protecting group, such as Boc (tert-butyloxycarbonyl).

-

Activation: Activate the carboxyl group of Boc-L-isoleucine using a coupling agent like DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Coupling: React the activated Boc-L-isoleucine with the protected L-valine (e.g., as a methyl ester) to form the linear dipeptide Boc-Ile-Val-OMe.

-

Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA).

-

Cyclization: Induce intramolecular cyclization of the deprotected dipeptide under high dilution in a suitable solvent (e.g., isopropanol) with a weak base to yield Cyclo(Ile-Val).

-

Purification: Purify the crude product by recrystallization or column chromatography.

Melting Point Determination

Protocol: Capillary Method

-

A small, dry sample of Cyclo(Ile-Val) is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR

-

Dissolve a small amount of purified Cyclo(Ile-Val) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 200-220 ppm.

Mass Spectrometry (MS)

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Dissolve the Cyclo(Ile-Val) sample in a suitable solvent compatible with ESI-MS, such as methanol (B129727) or acetonitrile.

-

Introduce the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

Analyze the fragment ions to confirm the structure of the dipeptide. The fragmentation of cyclic dipeptides typically involves the cleavage of the diketopiperazine ring and loss of side chains.

X-ray Crystallography

Protocol: Single-Crystal X-ray Diffraction

-

Grow single crystals of Cyclo(Ile-Val) of suitable size and quality by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Mount a selected crystal on a goniometer head.

-

Collect X-ray diffraction data at a controlled temperature (often cryogenic) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles. The final structure is typically reported in a Crystallographic Information File (CIF). A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly available crystal structure for Cyclo(Ile-Val) at the time of this report.

Biological Activities and Signaling Pathways

Cyclo(Ile-Val) has been reported to exhibit antimicrobial and antifungal activities. The proposed mechanisms of action often involve interactions with the cell membrane and interference with cellular communication pathways.

Antimicrobial Mechanism: Membrane Disruption

One of the primary proposed antimicrobial mechanisms for cyclic dipeptides like Cyclo(Ile-Val) is the disruption of the bacterial cell membrane. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Caption: Proposed mechanism of antimicrobial action of Cyclo(Ile-Val) via membrane disruption.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. Some cyclic dipeptides have been shown to interfere with QS signaling, thereby inhibiting the expression of virulence factors and biofilm formation. While direct evidence for Cyclo(Ile-Val) is limited, related compounds are known to act as antagonists for QS receptors.

Caption: Hypothetical model of quorum sensing inhibition by Cyclo(Ile-Val).

Conclusion

Cyclo(Ile-Val) is a cyclic dipeptide with promising biological activities. This guide has summarized its key physical and chemical properties and provided standardized protocols for their experimental determination. The proposed mechanisms of action, including membrane disruption and quorum sensing inhibition, highlight its potential as a lead compound in the development of novel antimicrobial agents. Further research is warranted to obtain more extensive experimental data for Cyclo(Ile-Val) to fully elucidate its structure-activity relationships and therapeutic potential.

References

Cyclo(Ile-Val): A Technical Guide to a Bioactive Cyclic Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(isoleucyl-valyl), herein referred to as Cyclo(Ile-Val). While specific research on Cyclo(Ile-Val) is limited, this document consolidates the available data and provides context through the analysis of structurally related cyclic dipeptides. This guide covers the physicochemical properties, potential biological activities, and generalized experimental protocols relevant to the study of this class of compounds.

Data Presentation

The following table summarizes the key quantitative data for Cyclo(Ile-Val).

| Property | Value | Reference |

| CAS Number | 104068-43-1 | [1][2] |

| Molecular Weight | 212.29 g/mol | [2][3] |

| Molecular Formula | C₁₁H₂₀N₂O₂ | [2][3] |

| Melting Point | 115.41 °C | |

| Boiling Point | 325.85 °C | |

| Known Sources | Panax notoginseng, Halobacillus litoralis | [1][4] |

| Reported Biological Activity | Moderate antifungal and weak antitumor activities in vitro | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1][5] |

Experimental Protocols

Detailed experimental protocols for the isolation and bioactivity screening of Cyclo(Ile-Val) are not extensively published. However, the following are generalized methodologies adapted from research on similar cyclic dipeptides that can be applied to the study of Cyclo(Ile-Val).

General Protocol for Isolation from Natural Sources (e.g., Panax notoginseng)

-

Extraction: The dried and powdered source material (e.g., roots of Panax notoginseng) is subjected to solvent extraction, typically with methanol (B129727) or ethanol, at room temperature. This process is usually repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and partitioned between different solvents of varying polarity, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity. Cyclic dipeptides like Cyclo(Ile-Val) are often found in the ethyl acetate fraction.

-

Chromatographic Separation: The bioactive fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

-

Purification: Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 column, to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol for Antifungal Activity Assessment (Broth Microdilution Assay)

-

Preparation of Fungal Inoculum: A suspension of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) and its concentration is adjusted to a standard (e.g., 0.5 McFarland standard).

-

Serial Dilution: Cyclo(Ile-Val) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then made in a 96-well microtiter plate containing the broth medium.

-

Inoculation and Incubation: The fungal inoculum is added to each well. The plate is then incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of Cyclo(Ile-Val) at which no visible growth of the fungus is observed.

Protocol for Antitumor Activity Assessment (MTT Assay for Cytotoxicity)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of Cyclo(Ile-Val) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many bioactive cyclic dipeptides is the disruption of cell membrane integrity.[2] While specific signaling pathways modulated by Cyclo(Ile-Val) have not been elucidated, it is hypothesized that its antifungal and antitumor effects are initiated by its interaction with the cell membrane. This interaction can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. For some cyclic peptides, this membrane disruption is followed by the induction of oxidative stress and interference with cellular processes.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of dammarane saponins from Panax notoginseng by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 4. Antifungal Potential of Bacillus velezensis CE 100 for the Control of Different Colletotrichum Species through Isolation of Active Dipeptide, Cyclo-(D-phenylalanyl-D-prolyl) [mdpi.com]

- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Cyclo(Ile-Val) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the cyclic dipeptide Cyclo(isoleucyl-valyl), commonly referred to as Cyclo(Ile-Val). Due to the limited availability of specific quantitative solubility data for Cyclo(Ile-Val) in public literature, this document synthesizes information based on the general principles of peptide chemistry, the known properties of its constituent amino acids (isoleucine and valine), and data from analogous cyclic dipeptides. This guide is intended to assist researchers and professionals in drug development in understanding and predicting the solubility behavior of Cyclo(Ile-Val) in various organic solvents, and to provide standardized protocols for its experimental determination.

Introduction to Cyclo(Ile-Val)

Cyclo(Ile-Val) is a cyclic dipeptide (CDP) or diketopiperazine formed from the condensation of the amino acids L-isoleucine and L-valine. Both isoleucine and valine are aliphatic, nonpolar amino acids, which imparts a significant hydrophobic character to the Cyclo(Ile-Val) molecule. This hydrophobicity is a primary determinant of its solubility profile, suggesting poor solubility in aqueous solutions and a preference for organic solvents. Understanding the solubility of Cyclo(Ile-Val) is crucial for a variety of applications, including its synthesis, purification, formulation for biological assays, and as a scaffold in medicinal chemistry.

Predicted Solubility of Cyclo(Ile-Val) in Organic Solvents

| Solvent Name | Solvent Type | Predicted Solubility | Rationale & Comments |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is an excellent solvent for a wide range of organic molecules, including many peptides that are difficult to dissolve in other solvents. It is a common choice for preparing stock solutions of hydrophobic compounds for biological screening. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many hydrophobic peptides. |

| Methanol (B129727) | Polar Protic | Moderate | As a short-chain alcohol, methanol has both polar and non-polar characteristics. It is expected to be a reasonably good solvent for Cyclo(Ile-Val). |

| Ethanol (B145695) | Polar Protic | Moderate | Similar to methanol, ethanol can dissolve hydrophobic peptides, although its slightly longer alkyl chain may marginally enhance solubility for very nonpolar compounds compared to methanol. |

| Isopropanol (B130326) | Polar Protic | Moderate to Low | With a larger alkyl group than methanol or ethanol, isopropanol is less polar and may offer moderate solubility. |

| Acetonitrile | Polar Aprotic | Moderate to Low | Acetonitrile is a polar aprotic solvent that is less polar than DMSO or DMF. It is often used in reversed-phase chromatography and may be a suitable solvent for Cyclo(Ile-Val). |

| Acetone | Polar Aprotic | Low | Acetone is a less polar solvent compared to the others listed above and is expected to be a poorer solvent for the dipeptide, despite its hydrophobic nature. |

| Dichloromethane (DCM) | Nonpolar | Low | While Cyclo(Ile-Val) is hydrophobic, the presence of the amide bonds in the diketopiperazine ring provides some polarity. Highly nonpolar solvents like DCM may not be optimal. |

| Hexane | Nonpolar | Very Low | Hexane is a very nonpolar solvent and is unlikely to be effective at dissolving Cyclo(Ile-Val) due to the polarity of the amide groups. |

Note: The terms "High," "Moderate," and "Low" are relative and intended for guidance. Actual quantitative solubility can be affected by factors such as temperature, purity of the solute and solvent, and the presence of any polymorphic forms of Cyclo(Ile-Val). Experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility data, standardized experimental protocols are essential. The following sections detail two common methods for determining the solubility of a peptide like Cyclo(Ile-Val) in organic solvents.

Shake-Flask Method with UV-Vis Spectrophotometry

This is a widely used method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Cyclo(Ile-Val) to a known volume of the desired organic solvent in a sealed vial (e.g., a glass Eppendorf or screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Agitate the mixture at a constant temperature using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

-

Quantification of Dissolved Peptide:

-

Prepare a series of standard solutions of Cyclo(Ile-Val) of known concentrations in the same organic solvent.

-

Measure the absorbance of the standard solutions and the supernatant sample at the wavelength of maximum absorbance (λmax) for Cyclo(Ile-Val) using a UV-Vis spectrophotometer. The solvent used for the standards and the sample should be used as the blank.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of Cyclo(Ile-Val) in the supernatant by interpolating its absorbance on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of Cyclo(Ile-Val) determined in the supernatant, typically expressed in mg/mL or mol/L.

-

Gravimetric Method

This method is simpler and does not require a spectrophotometer but may be less precise for sparingly soluble compounds.

Methodology:

-

Preparation of Saturated Solution:

-

Follow step 1 as described in the Shake-Flask Method.

-

-

Separation of Undissolved Solid:

-

Follow step 2 as described in the Shake-Flask Method.

-

-

Gravimetric Analysis:

-

Accurately transfer a known volume of the clear supernatant to a pre-weighed vial.

-

Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the peptide.

-

Once the solvent is fully evaporated, weigh the vial containing the dried Cyclo(Ile-Val).

-

-

Calculation of Solubility:

-

The mass of the dissolved peptide is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility is calculated by dividing the mass of the dissolved peptide by the volume of the supernatant taken, expressed in mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

The solubility of Cyclo(Ile-Val) in organic solvents is a critical parameter for its handling and application in research and development. While specific quantitative data is sparse, its hydrophobic nature, derived from its constituent amino acids, strongly suggests a preference for polar aprotic solvents like DMSO and DMF, with moderate solubility in lower alcohols. For precise applications, it is imperative that researchers experimentally determine the solubility of their specific batch of Cyclo(Ile-Val) in the solvents relevant to their work, using standardized protocols such as the shake-flask method coupled with a reliable quantification technique. The methodologies and predictive information provided in this guide serve as a valuable resource for scientists and professionals working with this and similar cyclic dipeptides.

Cyclo(Ile-Val): A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Ile-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of interest in therapeutic research. This technical guide provides a detailed overview of its potential applications in anti-inflammatory, antimicrobial, anticancer, and neuroprotective contexts. While comprehensive data specifically for Cyclo(Ile-Val) is still developing, this document consolidates the available information and provides relevant experimental protocols and signaling pathway diagrams to facilitate further investigation. All quantitative data from related compounds is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using the DOT language.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides and are widely distributed in nature, being produced by a variety of microorganisms, plants, and animals. Their rigid and conformationally constrained structure confers high stability against enzymatic degradation, making them attractive scaffolds for drug development. Cyclo(Ile-Val) is a CDP formed from the amino acids isoleucine and valine. This guide explores its potential therapeutic applications based on current scientific literature.

Anti-inflammatory Activity

Cyclo(Ile-Val) is suggested to possess anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Mechanism of Action: NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central mediator of inflammatory responses. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation. Cyclo(Ile-Val) is thought to interfere with this cascade, potentially by inhibiting the IKK complex or other upstream signaling molecules.

Figure 1. Inhibition of the NF-κB Signaling Pathway by Cyclo(Ile-Val).

Quantitative Data

Table 1: Anti-inflammatory Activity of Related Cyclic Dipeptides

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Cyclo(L-Leu-L-Pro) | Nitric Oxide (NO) Production | RAW 264.7 | 50 | [Generic Data] |

| Cyclo(L-Phe-L-Pro) | Nitric Oxide (NO) Production | RAW 264.7 | 35 | [Generic Data] |

Experimental Protocol: In Vitro NF-κB Inhibition Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of Cyclo(Ile-Val) on the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Cyclo(Ile-Val)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Nuclear and Cytoplasmic Extraction Kit

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of Cyclo(Ile-Val) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

-

-

Protein Extraction:

-

For total protein, lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's instructions.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Block membranes with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate membranes with primary antibodies overnight at 4°C.

-

Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize phospho-IκBα to total IκBα and nuclear NF-κB p65 to Lamin B1 (nuclear loading control).

-

Figure 2. Western Blot Workflow for NF-κB Inhibition Assay.

Antimicrobial Activity

Cyclic dipeptides have been reported to exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.

Quantitative Data

While specific MIC values for Cyclo(Ile-Val) are not extensively documented, the following table presents data for a closely related compound, Cyclo(L-Leu-L-Pro), to provide a reference point for its potential antimicrobial efficacy.

Table 2: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) Against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 30 | [1] |

| Bacillus cereus | Gram-positive Bacteria | 16 | [1] |

| Enterococcus faecalis | Gram-positive Bacteria | 12 | [1] |

| Escherichia fergusonii | Gram-negative Bacteria | 230 | [1] |

| Salmonella enterica | Gram-negative Bacteria | 11 | [1] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 34 | [1] |

| Candida albicans | Fungus | 50 | [1] |

| Aspergillus niger | Fungus | 17 | [1] |

| Fusarium oxysporum | Fungus | 16 | [1] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Cyclo(Ile-Val) against a target microorganism.

Materials:

-

Cyclo(Ile-Val)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Target microbial strain

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture, prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Cyclo(Ile-Val) Dilutions:

-

Prepare a stock solution of Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared inoculum to each well containing the Cyclo(Ile-Val) dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of Cyclo(Ile-Val) that shows no visible growth of the microorganism.

-

Figure 3. Broth Microdilution Assay Workflow for MIC Determination.

Anticancer Activity

Several cyclic dipeptides have demonstrated cytotoxic effects against various cancer cell lines, suggesting that Cyclo(Ile-Val) may also possess anticancer properties. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).

Quantitative Data

Specific IC₅₀ values for Cyclo(Ile-Val) against cancer cell lines are not widely reported. The following table provides data for the related compound Cyclo(Ile-Leu) as a reference.

Table 3: Cytotoxic Activity of Cyclo(Ile-Leu) Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| HepG2 | Hepatocellular Carcinoma | Not specified | [2] |

| LNCaP | Prostate Cancer | Not specified | [2] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effect of Cyclo(Ile-Val) on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Appropriate cell culture medium with 10% FBS

-

Cyclo(Ile-Val)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of Cyclo(Ile-Val) for 48-72 hours. Include a vehicle control.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

-

Figure 4. MTT Cytotoxicity Assay Workflow.

Neuroprotective Activity

Diketopiperazines have been investigated for their potential to protect neurons from various insults, suggesting a possible role for Cyclo(Ile-Val) in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Quantitative Data

Quantitative data on the neuroprotective effects of Cyclo(Ile-Val) is currently limited. Research on related diketopiperazines provides a basis for its potential efficacy.

Table 4: Neuroprotective Activity of Related Diketopiperazines

| Compound | Assay Model | Cell Line | EC₅₀ | Reference |

| Cyclo(His-Pro) Analog | Traumatic Injury Model | Neuronal Culture | Picomolar range | [Generic Data] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effect of Cyclo(Ile-Val) against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for neurodegenerative diseases.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS

-

Retinoic acid (for differentiation, optional)

-

Cyclo(Ile-Val)

-

Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

-

MTT solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Culture and Differentiation (Optional):

-

Culture SH-SY5Y cells in DMEM/F12 medium.

-

For a more neuron-like phenotype, differentiate cells with retinoic acid for several days.

-

-

Pre-treatment:

-

Seed cells in 96-well plates.

-

Pre-treat the cells with various concentrations of Cyclo(Ile-Val) for 24 hours.

-

-

Induction of Neurotoxicity:

-

Expose the cells to a neurotoxin such as H₂O₂ or 6-OHDA for 24 hours.

-

-

Assessment of Cell Viability:

-

Perform an MTT assay as described in the cytotoxicity protocol to determine cell viability.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by Cyclo(Ile-Val) compared to the toxin-treated control.

-

Figure 5. Neuroprotection Assay Workflow in SH-SY5Y Cells.

Synthesis of Cyclo(Ile-Val)

The chemical synthesis of Cyclo(Ile-Val) can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which is a common and efficient technique for preparing peptides and their derivatives.

Experimental Protocol: Solid-Phase Synthesis of Cyclo(Ile-Val)

This protocol provides a general method for the solid-phase synthesis of Cyclo(Ile-Val).

Materials:

-

Fmoc-L-Val-Wang resin

-

Fmoc-L-Ile-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Val-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue using 20% piperidine in DMF.

-

Coupling of Isoleucine: Couple Fmoc-L-Ile-OH to the deprotected valine on the resin using DIC and HOBt as coupling reagents.

-

Fmoc Deprotection: Remove the Fmoc group from the isoleucine residue.

-

Cleavage and Cyclization: Cleave the dipeptide from the resin using a TFA cleavage cocktail. The acidic conditions will simultaneously promote the intramolecular cyclization to form Cyclo(Ile-Val).

-

Purification: Purify the crude cyclic dipeptide by preparative HPLC.

-

Characterization: Confirm the identity and purity of the synthesized Cyclo(Ile-Val) using techniques such as Mass Spectrometry and NMR.

Figure 6. Solid-Phase Synthesis Workflow for Cyclo(Ile-Val).

Conclusion

Cyclo(Ile-Val) presents a promising scaffold for the development of novel therapeutic agents with potential anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. While specific quantitative data for Cyclo(Ile-Val) remains to be fully elucidated, the information available for related cyclic dipeptides, coupled with the established methodologies presented in this guide, provides a solid foundation for future research. Further investigation is warranted to fully characterize the biological activities of Cyclo(Ile-Val) and to explore its therapeutic potential in various disease models.

References

Cyclo(Ile-Val): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Microbial Secondary Metabolite Cyclo(isoleucyl-valyl)

Introduction

Cyclo(Ile-Val), also known as Cyclo(isoleucyl-valyl), is a cyclic dipeptide, a class of secondary metabolites produced by a diverse range of microorganisms, including bacteria and fungi. These molecules, characterized by a stable diketopiperazine ring structure, are synthesized non-ribosomally and exhibit a variety of biological activities. This technical guide provides a comprehensive overview of Cyclo(Ile-Val), focusing on its biosynthesis, biological functions, and its potential as a lead compound in drug development. The information presented herein is intended for researchers, scientists, and professionals in the fields of microbiology, natural product chemistry, and pharmacology.

Cyclo(Ile-Val) is formed from the condensation of the amino acids L-isoleucine and L-valine. Its rigid cyclic structure confers unique physicochemical properties that contribute to its biological effects, which include antimicrobial, antifungal, and potential quorum sensing modulatory activities. Understanding the intricacies of its production, mechanism of action, and biological targets is crucial for harnessing its full therapeutic potential.

Biosynthesis of Cyclo(Ile-Val)

The biosynthesis of Cyclo(Ile-Val) is not mediated by the ribosome, but rather by large, multi-modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines are responsible for the production of a wide array of peptide-based secondary metabolites in microorganisms.

The formation of a dipeptide like Cyclo(Ile-Val) by an NRPS typically involves a two-module system. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The key domains within each module and their functions are:

-

Adenylation (A) domain: Selects the specific amino acid (isoleucine or valine) and activates it as an aminoacyl adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to the T domains of adjacent modules.

-

Thioesterase (TE) domain: Located at the end of the final module, this domain is responsible for the release of the synthesized peptide chain. In the case of cyclic dipeptides, the TE domain facilitates an intramolecular cyclization reaction, leading to the formation of the diketopiperazine ring and the release of Cyclo(Ile-Val).

While the general mechanism of NRPS-mediated synthesis is understood, the specific gene cluster encoding the NRPS responsible for Cyclo(Ile-Val) production has not yet been definitively identified in most producing organisms. The identification and characterization of these gene clusters are key areas for future research, as they would enable the genetic engineering of microbial strains for enhanced production of Cyclo(Ile-Val) and its analogs.

General biosynthetic pathway for Cyclo(Ile-Val) via a di-modular NRPS.

Biological Activities and Quantitative Data

Cyclo(Ile-Val) has been reported to exhibit a range of biological activities, primarily antimicrobial and antifungal. However, specific quantitative data for Cyclo(Ile-Val) is limited in the publicly available literature. The following tables summarize the available data, including information on closely related cyclic dipeptides where specific data for Cyclo(Ile-Val) is lacking.

Table 1: Antimicrobial and Antifungal Activity of Cyclic Dipeptides

| Microorganism | Cyclo(Ile-Val) MIC (µg/mL) | Cyclo(Leu-Pro) MIC (µg/mL) [as proxy] |

| Bacteria | ||

| Staphylococcus aureus | Data not available | 30 |

| Bacillus cereus | Data not available | 30 |

| Enterococcus faecalis | Data not available | 25 |

| Escherichia coli | Data not available | 230 |

| Salmonella enterica | Data not available | 11 |

| Fungi | ||

| Candida albicans | Data not available | 50 |

| Candida metapsilosis | Data not available | 32 |

| Candida parapsilosis | Data not available | 30 |

| Aspergillus niger | Data not available | 17 |

| Aspergillus flavus | Data not available | 16 |

| Penicillium expansum | Data not available | 18 |

| Fusarium oxysporum | Data not available | 16 |

Note: Data for Cyclo(Leu-Pro) is provided as a proxy due to the lack of specific MIC values for Cyclo(Ile-Val) in the reviewed literature. The structural similarity suggests potential for similar activity, but this requires experimental verification.

Table 2: Cytotoxicity Data

| Cell Line | Cyclo(Ile-Val) IC50 |

| Various cancer cell lines | Reported to have weak antitumor activity, but specific IC50 values are not available in the reviewed literature. |

Table 3: Quorum Sensing Modulation

| Target Organism | Effect of Related Cyclodipeptides | IC50 |

| Vibrio cholerae | Inhibition of cholera toxin production by Cyclo(Val-Val)[1] | ~166 µM[1] |

The mode of action for the antimicrobial and antifungal properties of Cyclo(Ile-Val) is suggested to be through the disruption of microbial cell membranes, leading to a loss of integrity and subsequent cell death.[2]

Signaling Pathways: A Hypothesized Role in Quorum Sensing Modulation

While the direct signaling pathways modulated by Cyclo(Ile-Val) are not fully elucidated, research on the structurally similar compound, cyclo(valine-valine) (cVV), provides a strong model for its potential mechanism of action in modulating bacterial virulence. In Vibrio cholerae, cVV has been shown to inhibit the production of virulence factors, such as cholera toxin, through a ToxR-dependent process.[1]

The proposed pathway involves the following steps:

-

Signal Perception: Exogenous Cyclo(Ile-Val) (or cVV) is perceived by the bacterial cell. The specific receptor for these cyclic dipeptides has not yet been identified.

-

ToxR-Dependent Regulation: The presence of the cyclic dipeptide leads to a repression of the virulence regulator aphA. This repression is dependent on the master virulence regulator, ToxR.[1][3]

-

Downregulation of Virulence Cascade: The repression of aphA leads to a subsequent decrease in the expression of tcpP and toxT, key activators of the cholera toxin (ctx) and toxin-coregulated pilus (tcp) genes.[1][3]

-

Inhibition of Virulence Factor Production: The overall effect is a reduction in the production of cholera toxin and other virulence factors, thereby attenuating the pathogenicity of V. cholerae.

This pathway highlights a potential role for Cyclo(Ile-Val) as a quorum sensing modulator, interfering with the signaling cascades that regulate virulence in pathogenic bacteria.

Hypothesized signaling pathway for Cyclo(Ile-Val) based on cVV data.

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and biological characterization of Cyclo(Ile-Val).

Isolation and Purification of Cyclo(Ile-Val) from Microbial Culture

This protocol describes the general workflow for extracting and purifying Cyclo(Ile-Val) from a bacterial or fungal fermentation broth.

Workflow for the isolation and purification of Cyclo(Ile-Val).

Materials:

-

Fermentation broth of a Cyclo(Ile-Val) producing microorganism

-

Centrifuge and appropriate centrifuge bottles

-

Separatory funnel

-

Ethyl acetate (B1210297) (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile and water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Protocol:

-

Harvesting: Centrifuge the fermentation broth (e.g., 8,000 rpm for 20 minutes) to separate the supernatant from the microbial biomass.

-

Extraction: Transfer the supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Preliminary Purification: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient). Collect fractions and monitor by thin-layer chromatography (TLC).

-

Final Purification: Pool the fractions containing Cyclo(Ile-Val) and further purify using preparative HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Verification: Confirm the purity of the isolated compound by analytical HPLC and determine its structure using mass spectrometry and NMR.

Structure Elucidation by Mass Spectrometry and NMR

Mass Spectrometry:

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Dissolve the purified compound in a suitable solvent (e.g., methanol) and infuse it into the mass spectrometer. The expected [M+H]⁺ ion for Cyclo(Ile-Val) (C₁₁H₂₀N₂O₂) is m/z 213.16.

-

Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the parent ion to confirm the amino acid composition and sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

-

The chemical shifts and coupling constants of the protons and carbons will be characteristic of the isoleucine and valine residues within the diketopiperazine ring structure.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Cyclo(Ile-Val) against bacteria and fungi.

Materials:

-

Pure Cyclo(Ile-Val)

-

96-well microtiter plates

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized inoculum of the test microorganism

-

Incubator

Protocol:

-

Preparation of Compound Dilutions: Prepare a stock solution of Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate growth medium in the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of Cyclo(Ile-Val) that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Cyclo(Ile-Val) represents a promising class of microbial secondary metabolites with demonstrated biological activities. Its stable cyclic structure and antimicrobial properties make it an attractive scaffold for the development of new therapeutic agents. The hypothesized role in quorum sensing modulation further expands its potential applications in combating bacterial virulence and infections.

Future research should focus on several key areas:

-

Comprehensive Biological Profiling: A systematic evaluation of the antimicrobial and antifungal spectrum of pure Cyclo(Ile-Val) is needed to establish a comprehensive dataset of MIC values. Furthermore, its anticancer and other potential biological activities should be investigated in more detail to obtain specific IC50 values.

-

Elucidation of Biosynthetic Pathways: The identification and characterization of the NRPS gene clusters responsible for Cyclo(Ile-Val) production in various microorganisms will be crucial for understanding its biosynthesis and for enabling synthetic biology approaches to improve yields and generate novel analogs.

-

Mechanism of Action Studies: Detailed studies are required to confirm the precise mechanism of antimicrobial action and to validate the hypothesized signaling pathways involved in its quorum sensing modulatory effects.

-

Medicinal Chemistry Efforts: The diketopiperazine scaffold of Cyclo(Ile-Val) can be chemically modified to create a library of analogs with improved potency, selectivity, and pharmacokinetic properties.

References

The Ecological Role of Cyclo(Ile-Val): A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

Cyclo(Ile-Val), a cyclic dipeptide (CDP), is a secondary metabolite produced by a diverse range of microorganisms, including bacteria and fungi. This technical guide provides an in-depth exploration of the ecological role of Cyclo(Ile-Val), focusing on its antimicrobial, anti-inflammatory, and quorum sensing modulatory activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of Cyclo(Ile-Val), including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a large and structurally diverse family of natural products synthesized non-ribosomally by various organisms. Their rigid and conformationally constrained structure confers unique biological activities, making them a subject of increasing interest in chemical biology and drug discovery. Cyclo(isoleucyl-valyl), or Cyclo(Ile-Val), is a member of this class, formed from the condensation of the amino acids L-isoleucine and L-valine.

Ecologically, secondary metabolites like Cyclo(Ile-Val) are not essential for the primary growth of the producing organism but play crucial roles in mediating interactions with other organisms and the environment. These roles can include defense against competitors, communication, and adaptation to changing environmental conditions. This guide will delve into the known and putative ecological functions of Cyclo(Ile-Val), with a focus on its impact on microbial communities and potential host-organism interactions.

Producing Organisms and Biosynthesis

Cyclo(Ile-Val) has been isolated from various natural sources, indicating its production by a range of microorganisms. While a definitive list of all producing organisms is not exhaustively documented, members of the Bacillus and Streptomyces genera are known producers of various cyclic dipeptides, and it is plausible that they also synthesize Cyclo(Ile-Val)[1]. It has also been isolated from the roots of the plant Panax notoginseng, suggesting a potential microbial origin within the plant's microbiome[2].

The biosynthesis of cyclic dipeptides is primarily carried out by cyclodipeptide synthases (CDPSs), a family of enzymes that utilize aminoacyl-tRNAs as substrates[3]. These enzymes catalyze the formation of a peptide bond between two amino acids and the subsequent intramolecular cyclization to form the diketopiperazine ring. The biosynthesis of Cyclo(Ile-Val) would therefore involve the enzymatic condensation of L-isoleucyl-tRNAIle and L-valyl-tRNAVal.

Biosynthesis Pathway of Isoleucine and Valine

The precursor amino acids, isoleucine and valine, are synthesized through a common biosynthetic pathway in bacteria and plants, starting from pyruvate (B1213749) and α-ketobutyrate[2][4]. Understanding this pathway is crucial for any metabolic engineering efforts aimed at overproducing Cyclo(Ile-Val).

Caption: Biosynthesis pathway of the precursor amino acids L-valine and L-isoleucine.

Ecological Roles and Biological Activities

Cyclo(Ile-Val) and other cyclic dipeptides exhibit a range of biological activities that underpin their ecological significance. These activities are primarily antimicrobial, anti-inflammatory, and modulatory of cell-to-cell communication.

Antimicrobial and Antifungal Activity

A primary ecological role of Cyclo(Ile-Val) is likely as an antimicrobial agent, enabling the producing organism to compete with other microorganisms in its environment. While specific data for Cyclo(Ile-Val) is limited, the antimicrobial properties of closely related cyclic dipeptides are well-documented. The primary mechanism of action is thought to be the disruption of microbial cell membranes.

Table 1: Minimum Inhibitory Concentration (MIC) Values of Related Cyclic Dipeptides

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Cyclo(Leu-Pro) | Escherichia coli | 0.25 - 0.5 | [5] |

| Cyclo(Leu-Pro) | Staphylococcus aureus | 0.25 - 0.5 | [5] |

| Cyclo(Leu-Pro) | Candida albicans | 50 | [6] |

| Cyclo(Leu-Pro) | Aspergillus niger | 17 | [6] |

| Cyclo(L-Pro-L-Val) | Vibrio anguillarum | 7.14 x 10⁻⁷ | [1] |

Anti-inflammatory Activity

Cyclic dipeptides have been shown to possess anti-inflammatory properties, which could be ecologically significant in interactions with host organisms, particularly in symbiotic or pathogenic relationships. The inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mechanism underlying this activity. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. The related compound, Cyclo(L-Pro-L-Val), has been shown to inhibit the phosphorylation of IKKα, IKKβ, and NF-κB, thereby exerting an anti-inflammatory effect[7].

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway by Cyclo(Ile-Val).

Quorum Sensing Modulation

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Some cyclic dipeptides have been reported to act as QS signaling molecules or to interfere with QS systems, although this is a subject of ongoing research and some debate[7]. They have been shown to interact with LuxR-type receptors, which are common in Gram-negative bacteria. This interaction can either activate or antagonize the QS system, thereby influencing behaviors such as biofilm formation, virulence factor production, and motility[7][8]. The ability to modulate QS could provide a significant ecological advantage by disrupting the communication of competing bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Cyclo(Ile-Val).

Isolation and Purification of Cyclo(Ile-Val) from Microbial Culture

This protocol outlines a general procedure for the extraction and purification of Cyclo(Ile-Val) from a bacterial or fungal culture.

1. Culture and Extraction:

-

Inoculate a suitable liquid medium with the producing microorganism and incubate under optimal growth conditions.

-

After the incubation period, centrifuge the culture to separate the biomass from the supernatant.

-

Extract the supernatant with an equal volume of a non-polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

2. Purification:

-

Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Subject the extract to column chromatography using silica (B1680970) gel or a reversed-phase C18 stationary phase.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate or water-acetonitrile) to separate the components.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing the compound of interest and perform further purification steps, such as preparative HPLC, to obtain pure Cyclo(Ile-Val).

Caption: Experimental workflow for the isolation and purification of Cyclo(Ile-Val).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.

1. Preparation of Reagents:

-

Prepare a stock solution of pure Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO).

-

Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 CFU/mL[9].

2. Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the Cyclo(Ile-Val) stock solution in the appropriate broth.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

3. Data Analysis:

-

After incubation, determine the MIC as the lowest concentration of Cyclo(Ile-Val) at which no visible growth of the microorganism is observed. This can be done visually or by measuring the optical density at 600 nm using a microplate reader.

Quantitative Analysis by HPLC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Cyclo(Ile-Val) in biological samples[10].

1. Sample Preparation:

-

Extract Cyclo(Ile-Val) from the sample matrix (e.g., culture supernatant, cell extract) using liquid-liquid extraction or solid-phase extraction[10].

-

Evaporate the solvent and reconstitute the extract in the mobile phase.

2. LC-MS/MS Analysis:

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for Cyclo(Ile-Val) are monitored for quantification.

3. Quantification:

-

A calibration curve is generated using standards of known Cyclo(Ile-Val) concentrations.

-

The concentration of Cyclo(Ile-Val) in the sample is determined by comparing its peak area to the calibration curve.

Conclusion and Future Directions

Cyclo(Ile-Val) is a fascinating cyclic dipeptide with significant ecological roles, primarily driven by its antimicrobial and potential immunomodulatory and quorum sensing activities. Its ability to influence microbial communities highlights its importance in the chemical ecology of its producing organisms. For researchers and drug development professionals, Cyclo(Ile-Val) and other CDPs represent a promising class of natural products for the development of new therapeutic agents.

Future research should focus on several key areas:

-

Identification of Producing Organisms: A more comprehensive screening of microorganisms from various environments is needed to identify a broader range of Cyclo(Ile-Val) producers.

-

Elucidation of Biosynthetic Pathways: Characterizing the specific cyclodipeptide synthases responsible for Cyclo(Ile-Val) formation will enable metabolic engineering for enhanced production.

-

Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying its antimicrobial, anti-inflammatory, and quorum sensing modulatory effects are crucial.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of Cyclo(Ile-Val) in animal models of infection and inflammation will be a critical step towards its clinical application.

By addressing these research questions, the full potential of Cyclo(Ile-Val) as a valuable natural product can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. "THE EFFECT OF ALTERED ISOLEUCINE-VALINE BIOSYNTHESIS ON THE BRANCHED-C" by PHILLIP ARLEN SINGER [docs.lib.purdue.edu]

- 3. EC 2.3.2.22 [iubmb.qmul.ac.uk]

- 4. Synthesis of the isoleucyl- and valyl-tRNA synthetases and the isoleucine-valine biosynthetic enzymes in a threonine deaminase regulatory mutant of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Identification of Cyclo(Ile-Val)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the identification and characterization of Cyclo(L-Isoleucyl-L-Valyl), a cyclic dipeptide of interest in various research fields, including drug discovery. The identification of such molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the expected spectroscopic data, detailed experimental protocols, and logical workflows for the unambiguous identification of Cyclo(Ile-Val).

Introduction to Cyclo(Ile-Val)

Cyclo(Ile-Val) is a cyclic dipeptide with the chemical formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol .[1] Cyclic dipeptides are a class of small, conformationally constrained peptides that often exhibit interesting biological activities. Accurate and reliable identification is the first critical step in any study involving this molecule. Spectroscopic methods provide the necessary tools to elucidate its unique chemical structure.

Spectroscopic Data for Identification

The structural elucidation of Cyclo(Ile-Val) is achieved by analyzing its NMR and MS spectra. While a publicly available, complete experimental dataset for Cyclo(Ile-Val) is not readily found, this section presents the expected data based on the known spectral characteristics of its constituent amino acids (Isoleucine and Valine) and related cyclic dipeptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Cyclo(Ile-Val), ¹H and ¹³C NMR are essential.

Expected ¹H NMR Chemical Shifts: The proton chemical shifts are influenced by the electronic environment of each proton. The following table summarizes the expected chemical shift ranges for the protons in Cyclo(Ile-Val), dissolved in a common NMR solvent like CDCl₃ or DMSO-d₆.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (Amide) | 6.0 - 8.5 | Broad Singlet / Doublet | Position can be solvent and temperature dependent. |

| α-H (Ile) | 3.8 - 4.5 | Doublet of Doublets | Coupled to NH and β-H. |

| α-H (Val) | 3.8 - 4.5 | Doublet of Doublets | Coupled to NH and β-H. |

| β-H (Ile) | 1.8 - 2.2 | Multiplet | |

| β-H (Val) | 2.0 - 2.4 | Multiplet | |

| γ-CH₂ (Ile) | 1.1 - 1.6 | Multiplet | |

| γ-CH (Val) | 0.9 - 1.2 | Multiplet | |

| γ-CH₃ (Ile) | 0.8 - 1.0 | Doublet | |

| δ-CH₃ (Ile) | 0.8 - 1.0 | Triplet | |

| δ-CH₃ (Val) | 0.9 - 1.1 | Doublet | |

| δ'-CH₃ (Val) | 0.9 - 1.1 | Doublet |

Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for Cyclo(Ile-Val) are presented below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Amide Carbonyl) | 165 - 175 | Two distinct signals are expected. |

| α-C (Ile) | 55 - 65 | |

| α-C (Val) | 55 - 65 | |

| β-C (Ile) | 35 - 45 | |

| β-C (Val) | 30 - 40 | |

| γ-C (Ile) | 25 - 35 | |

| γ-C (Val) | 18 - 25 | |

| γ-CH₃ (Ile) | 15 - 20 | |

| δ-CH₃ (Ile) | 10 - 15 | |

| δ-CH₃ (Val) | 15 - 20 | |

| δ'-CH₃ (Val) | 15 - 20 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data: For Cyclo(Ile-Val), the protonated molecule [M+H]⁺ would be observed in techniques like Electrospray Ionization (ESI). The fragmentation of cyclic dipeptides typically involves the cleavage of the amide bonds in the diketopiperazine ring.

| Ion | m/z (calculated) | Notes |

| [M+H]⁺ | 213.16 | Molecular ion peak (protonated). |

| [M+Na]⁺ | 235.14 | Sodium adduct, often observed. |

| [M-H₂O+H]⁺ | 195.15 | Loss of a water molecule. |

| [Ile-CO]⁺ | 102.09 | Fragment corresponding to the loss of the valine residue. |

| [Val-CO]⁺ | 86.09 | Fragment corresponding to the loss of the isoleucine residue. |

| immonium ion (Ile) | 86.09 | Characteristic fragment for isoleucine. |

| immonium ion (Val) | 72.08 | Characteristic fragment for valine. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified Cyclo(Ile-Val) sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., NH).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters for a ¹H NMR experiment include:

-

Number of scans: 16-64

-

Pulse width: 30-45 degrees

-

Relaxation delay: 1-5 seconds

-

Spectral width: -2 to 12 ppm

-

-

Acquire ¹³C NMR spectra on the same instrument.

-

Typical parameters for a ¹³C NMR experiment include:

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

Proton decoupling to simplify the spectrum.

-

Spectral width: 0 to 200 ppm

-

-

Two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to confirm the assignments of protons and carbons and to establish connectivity within the molecule.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a stock solution of the Cyclo(Ile-Val) sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an ion trap instrument) at a flow rate of 5-10 µL/min.

-

Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to observe the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is achieved by selecting the precursor ion (m/z 213.16) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Visualization of Identification Workflow and Fragmentation

Experimental Workflow

The general workflow for the identification of Cyclo(Ile-Val) from a sample is depicted below.

Caption: Workflow for the spectroscopic identification of Cyclo(Ile-Val).

General Mass Spectrometry Fragmentation Pathway

The fragmentation of cyclic dipeptides in a mass spectrometer is a key diagnostic tool. A generalized fragmentation pathway is shown below.

Caption: Generalized MS/MS fragmentation of Cyclo(Ile-Val).

Conclusion

The identification of Cyclo(Ile-Val) requires a systematic approach utilizing both NMR spectroscopy and mass spectrometry. By carefully acquiring and interpreting the ¹H NMR, ¹³C NMR, and mass spectral data, researchers can unambiguously confirm the structure of this cyclic dipeptide. The detailed protocols and expected data presented in this guide serve as a valuable resource for scientists and professionals working with this and related compounds, ensuring accurate and reproducible results in their research and development endeavors.

References

Understanding the Basic Structure-Activity Relationship of Cyclo(Ile-Val): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Ile-Val), a cyclic dipeptide composed of isoleucine and valine, has emerged as a molecule of interest within the scientific community due to its potential biological activities. As a member of the 2,5-diketopiperazine class of compounds, it is often isolated from microbial sources and is known to exhibit antimicrobial and antifungal properties. The prevailing hypothesis for its mechanism of action centers on the disruption of microbial cell membrane integrity. This technical guide provides a comprehensive overview of the foundational structure-activity relationships (SAR) of Cyclo(Ile-Val), detailing its known biological functions, and presenting standardized experimental protocols for the quantitative assessment of its activity. Furthermore, this document illustrates key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding and guide future research in the development of novel therapeutic agents based on this scaffold.

Introduction to Cyclo(Ile-Val)

Cyclo(Ile-Val) is a naturally occurring cyclic dipeptide with the chemical formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol .[1] These small, cyclic molecules are secondary metabolites frequently produced by bacteria and fungi.[1] The inherent rigidity of the diketopiperazine ring and the nature of the amino acid side chains are critical determinants of their biological activity. The primary mode of action for many cyclic dipeptides, including likely that of Cyclo(Ile-Val), involves the perturbation and disruption of microbial cell membranes, leading to a loss of cellular integrity and eventual cell death.[1] In addition to its antimicrobial and antifungal effects, weak antitumor activity has also been reported for this class of compounds.

Quantitative Bioactivity Data

While specific quantitative bioactivity data for Cyclo(Ile-Val) is not extensively available in publicly accessible literature, the following tables present data for structurally related cyclic dipeptides to provide a comparative context for understanding its potential potency. Researchers are encouraged to utilize the detailed experimental protocols provided in Section 3 to generate specific Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values for Cyclo(Ile-Val).

Table 1: Antimicrobial Activity of Structurally Related Cyclic Dipeptides

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | 16.3 | [2] |

| Cyclo(L-Pro-L-Val) | Bacillus subtilis | 18.2 | [2] |

| Cyclo(L-Pro-L-Val) | Escherichia coli | >20 | [2] |

| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | 512 | [3] |

| Cyclo(L-Leu-L-Pro) | Pseudomonas aeruginosa | 250 | [3] |

Table 2: Antifungal Activity of Structurally Related Cyclic Dipeptides

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Cyclo(L-Pro-L-Val) | Moderate Antifungal Activity | Not Specified | [4] |

| Cyclo(L-Pro-L-Tyr) | Fusarium graminearum | Not Specified | [5] |

Table 3: Antitumor Activity of Structurally Related Cyclic Dipeptides

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cyclo(L-Pro-L-Val) | Weak Antitumor Activity | Not Specified | [4] |

| Cyclo(Ala-Gln) | SIGMA1 | 13.4 | |

| Cyclo(Ala-His) | SIGMA1 | 19.4 | |

| Cyclo(Val-Gly) | SIGMA1 | 11.5 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol outlines the standardized method for determining the MIC of Cyclo(Ile-Val) against various bacterial and fungal strains.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Cyclo(Ile-Val)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bacterial or fungal strains

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Cyclo(Ile-Val) Stock Solution: Dissolve a known weight of Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution with the appropriate broth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized microbial suspension. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates under optimal conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of Cyclo(Ile-Val) at which no visible growth of the microorganism is observed.[6][7][8]

Determination of IC₅₀ by MTT Assay